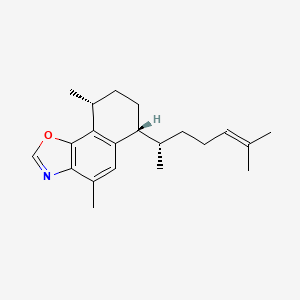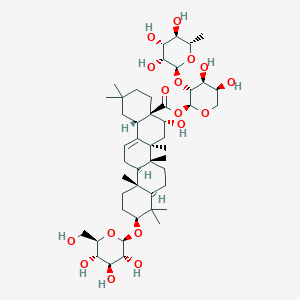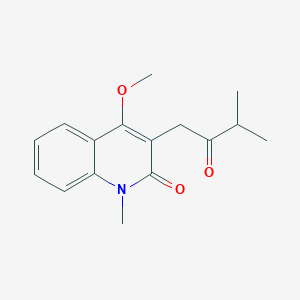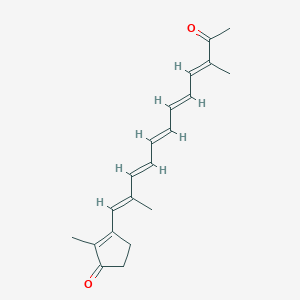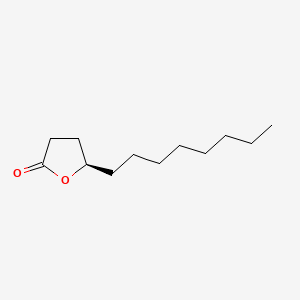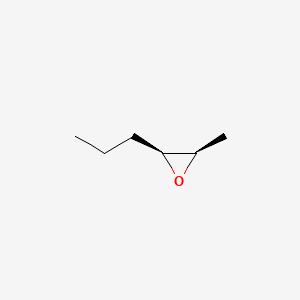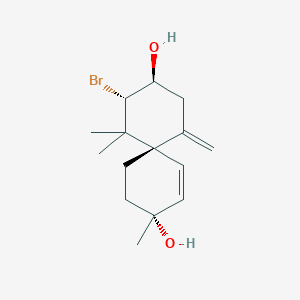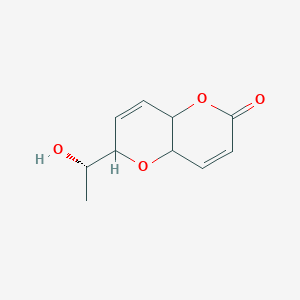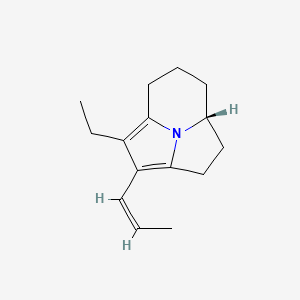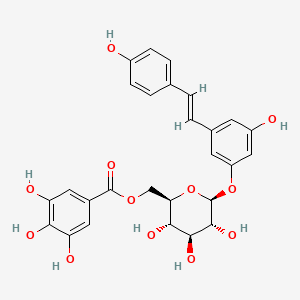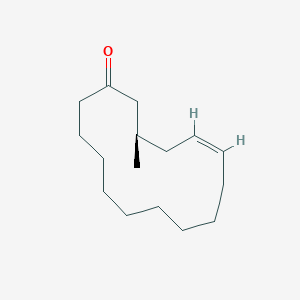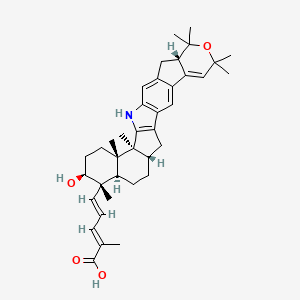
Nodulisporic acid D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nodulisporic acid D is a natural product found in Nodulisporium and Hypoxylon with data available.
Aplicaciones Científicas De Investigación
Biological Activities and Structural Relationships
Nodulisporic acids D, E, and F, part of the indole-diterpenoids family, are derived from the fungus genus Nodulisporium. They exhibit potent antiflea activities and are orally bioavailable. Notably, nodulisporic acid D, along with its variants, shows a strong connection between structure and biological activity. These compounds are significant for their potential use as non-tremorogenic antiflea agents. The study by Singh et al. (2004) provides detailed insights into their structure, biological activities, and biogenetic relationships (Singh et al., 2004).
Biosynthetic Studies
The biosynthesis of nodulisporic acids, particularly nodulisporic acid D, has been a focus of research due to their complex indole diterpene structures and potent insecticidal activities. Van de Bittner et al. (2018) identified a gene cluster responsible for nodulisporic acid biosynthesis in the fungus Hypoxylon pulicicidum. Their work in heterologous biosynthesis provides significant insights into the enzymatic processes underlying the production of these compounds (Van de Bittner et al., 2018).
Chemical Synthesis and Modification
Efforts in chemical synthesis and modification of nodulisporic acid D have been conducted to understand its structural complexity and potential applications. Smith et al. (2006, 2007) have made significant contributions in constructing the heptacyclic core of nodulisporic acid D, offering a pathway to synthesize this complex molecule and its variants (Smith et al., 2006)(Smith et al., 2007).
Biogeography and Genetic Analysis
The biogeography and genetic analysis of Nodulisporium strains producing nodulisporic acid highlight the widespread distribution and genetic similarity of these strains. Polishook et al. (2001) explored the environmental and genetic aspects of these strains, providing valuable information on the diversity and distribution of nodulisporic acid-producing fungi (Polishook et al., 2001).
Insecticidal and Pharmacological Potential
Nodulisporic acid D has demonstrated potential as an insecticide, particularly against fleas and ticks. The research by Kane et al. (2000) indicates that nodulisporic acid targets glutamate-gated chloride channels in insects, providing a basis for its insecticidal properties (Kane et al., 2000).
Propiedades
Fórmula molecular |
C38H49NO4 |
|---|---|
Peso molecular |
583.8 g/mol |
Nombre IUPAC |
(2E,4E)-5-[(10S,17S,18S,21S,22S,23R,26S)-21-hydroxy-7,7,9,9,17,18,22-heptamethyl-8-oxa-15-azaheptacyclo[14.11.0.02,14.04,12.05,10.017,26.018,23]heptacosa-1(16),2(14),3,5,12-pentaen-22-yl]-2-methylpenta-2,4-dienoic acid |
InChI |
InChI=1S/C38H49NO4/c1-21(33(41)42)10-9-14-36(6)30-12-11-23-18-26-25-19-24-22(16-28-27(24)20-34(2,3)43-35(28,4)5)17-29(25)39-32(26)38(23,8)37(30,7)15-13-31(36)40/h9-10,14,17,19-20,23,28,30-31,39-40H,11-13,15-16,18H2,1-8H3,(H,41,42)/b14-9+,21-10+/t23-,28-,30-,31-,36-,37-,38+/m0/s1 |
Clave InChI |
CQCRWLOGUOKQCD-FOWVSSDISA-N |
SMILES isomérico |
C/C(=C\C=C\[C@]1([C@@H]2CC[C@H]3CC4=C([C@@]3([C@]2(CC[C@@H]1O)C)C)NC5=C4C=C6C(=C5)C[C@H]7C6=CC(OC7(C)C)(C)C)C)/C(=O)O |
SMILES canónico |
CC(=CC=CC1(C2CCC3CC4=C(C3(C2(CCC1O)C)C)NC5=C4C=C6C(=C5)CC7C6=CC(OC7(C)C)(C)C)C)C(=O)O |
Sinónimos |
nodulisporic acid D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



